

# Preliminary research on L-Carnitine orotate and insulin resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Carnitine orotate*

Cat. No.: *B110516*

[Get Quote](#)

## L-Carnitine Orotate and Insulin Resistance: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary research overview of **L-Carnitine orotate** and its effects on insulin resistance. The information is compiled from preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **L-Carnitine orotate** on metabolic parameters related to insulin resistance.

## Preclinical Data: High-Fat Diet-Induced Obese Mice

A key study investigated the effects of a carnitine orotate complex (referred to as Godex) in a high-fat diet (HFD) induced mouse model of obesity and insulin resistance.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Effects of Carnitine Orotate Complex on Metabolic Parameters in HFD-Fed Mice[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Parameter                         | Normal Diet<br>(ND) | High-Fat Diet<br>(HFD) | HFD + Godex<br>(500 mg/kg) | HFD + Godex<br>(2000 mg/kg) |
|-----------------------------------|---------------------|------------------------|----------------------------|-----------------------------|
| Body Weight (g)                   | 25.4 ± 1.2          | 38.6 ± 2.1             | 32.1 ± 1.8                 | 28.9 ± 1.5                  |
| Fasting Glucose<br>(mg/dL)        | 135.2 ± 10.1        | 189.5 ± 15.3           | 158.4 ± 12.7               | 145.6 ± 11.9                |
| Fasting Insulin<br>(ng/mL)        | 0.8 ± 0.2           | 2.1 ± 0.5              | 1.4 ± 0.4                  | 1.1 ± 0.3                   |
| HOMA-IR                           | 2.9 ± 0.5           | 9.8 ± 2.1              | 5.5 ± 1.3                  | 3.9 ± 0.9                   |
| Glucose AUC<br>(OGTT)             | 28,540 ± 2,130      | 45,870 ± 3,450         | 36,120 ± 2,890             | 31,230 ± 2,540              |
| Insulin AUC<br>(OGTT)             | 189 ± 21            | 456 ± 54               | 312 ± 43                   | 245 ± 35                    |
| Hepatic<br>Triglyceride<br>(mg/g) | 15.2 ± 2.1          | 45.8 ± 5.3             | 28.9 ± 4.1                 | 20.1 ± 3.5                  |
| Hepatic<br>Cholesterol<br>(mg/g)  | 2.1 ± 0.3           | 4.9 ± 0.6              | 3.2 ± 0.5                  | 2.5 ± 0.4                   |

\*p < 0.05 compared to HFD group. Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.

## Clinical Data: Patients with Impaired Glucose Metabolism and Fatty Liver

A double-blind, placebo-controlled study evaluated the efficacy of a carnitine-orotate complex in combination with metformin in patients with impaired glucose metabolism and fatty liver.[\[5\]](#)[\[6\]](#)

Table 2: Effects of Carnitine-Orotate Complex in Patients with Impaired Glucose Metabolism[\[5\]](#)[\[6\]](#)

| Parameter                            | Metformin Alone<br>(n=26) | Metformin +<br>Carnitine-Orotate<br>Complex (n=26) | P-value |
|--------------------------------------|---------------------------|----------------------------------------------------|---------|
| Change from Baseline                 |                           |                                                    |         |
| ALT (IU/L)                           | -16.7 ± 31.3              | -51.5 ± 33.2                                       | 0.001   |
| AST (IU/L)                           | -8.9 ± 18.2               | -25.4 ± 21.7                                       | 0.004   |
| HbA1c (%)                            | -0.7 ± 0.9                | -0.9 ± 1.0                                         | > 0.05  |
| Fasting Glucose<br>(mg/dL)           | -15.4 ± 25.1              | -20.8 ± 30.5                                       | > 0.05  |
| Urinary 8-OHdG<br>(ng/mg creatinine) | 0.5 ± 2.1                 | -1.8 ± 3.2                                         | < 0.05  |
| mtDNA Copy Number<br>(copies/cell)   | -5.8 ± 30.1               | 25.4 ± 45.3                                        | < 0.05  |

Data are presented as mean change ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HbA1c: Glycated Hemoglobin; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; mtDNA: Mitochondrial DNA.

## Experimental Protocols

### Animal Study: Carnitine Orotate Complex in HFD-Fed Mice[1][2][3][4]

- Animal Model: Male C57BL/6J mice were fed either a normal-fat diet (ND) or a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.
- Treatment Groups:
  - ND group
  - HFD group (vehicle-treated)
  - HFD + Godex (500 mg/kg/day, intraperitoneal injection)

- HFD + Godex (2000 mg/kg/day, intraperitoneal injection)
- Metabolic Assessments:
  - Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered glucose orally (2 g/kg body weight). Blood glucose levels were measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
  - Insulin Tolerance Test (ITT): After a 6-hour fast, mice were injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.
  - Biochemical Analysis: Fasting blood glucose, insulin, and C-peptide levels were measured. HOMA-IR was calculated.
  - Histological Analysis: Liver tissues were stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis.
  - Gene Expression Analysis: mRNA levels of genes involved in lipid and glucose metabolism were quantified by real-time PCR.
  - Mitochondrial Function: Activities of oxidative phosphorylation enzymes and the acetyl-CoA/CoA ratio were determined.

## Clinical Study: Carnitine-Orotate Complex in Patients[5] [6]

- Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.
- Participants: 52 patients with fasting glucose between 100-240 mg/dL or HbA1c  $\geq$  6.0%, and elevated alanine aminotransferase (ALT) levels (40-250 IU/L).
- Treatment Groups:
  - Metformin (250 mg, three times daily) + Placebo
  - Metformin (250 mg, three times daily) + Carnitine-Orotate Complex (300 mg, three times daily)

- Endpoints:

- Primary Endpoint: Change in ALT levels from baseline.
- Secondary Endpoints: Changes in fasting glucose, HbA1c, aspartate aminotransferase (AST), mitochondrial DNA (mtDNA) copy number in peripheral blood, and urinary 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress).

## Signaling Pathways and Experimental Workflows

### Proposed Mechanism of Action of L-Carnitine Orotate Complex

The carnitine orotate complex appears to ameliorate insulin resistance and hepatic steatosis, at least in part, through the carnitine acetyltransferase (CrAT) pathway.<sup>[1][2][3][7]</sup> L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.<sup>[8]</sup> Orotic acid, an intermediate in pyrimidine biosynthesis, may also play a role in cellular metabolism.<sup>[9][10][11]</sup> In the context of high-fat diet-induced insulin resistance, an accumulation of acetyl-CoA can inhibit pyruvate dehydrogenase (PDH), impairing glucose utilization. The carnitine orotate complex appears to enhance CrAT activity, which converts acetyl-CoA to acetyl-carnitine, thereby reducing the acetyl-CoA/CoA ratio and relieving the inhibition of PDH. This, in turn, promotes glucose oxidation and improves insulin sensitivity.<sup>[1][2][3]</sup>



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **L-Carnitine orotate** in improving insulin sensitivity.

## Experimental Workflow for the Animal Study

The following diagram illustrates the workflow of the preclinical study investigating the effects of the carnitine orotate complex in mice.

## Experimental Workflow of the Preclinical Animal Study

[Click to download full resolution via product page](#)

Caption: Workflow of the preclinical animal study on **L-Carnitine orotate**.

## Clinical Trial Workflow

This diagram outlines the workflow of the double-blind, placebo-controlled clinical trial.

Workflow of the Double-Blind, Placebo-Controlled Clinical Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the clinical trial on **L-Carnitine orotate** complex.

## Concluding Remarks

The preliminary research on **L-Carnitine orotate** suggests a potential therapeutic role in managing insulin resistance and associated metabolic disorders. Preclinical studies indicate that the complex can improve glucose homeostasis, reduce hepatic steatosis, and enhance insulin sensitivity, possibly through the modulation of the carnitine acetyltransferase pathway.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) Clinical findings also support its beneficial effects on liver enzymes and markers of oxidative stress in individuals with impaired glucose metabolism.[\[5\]](#)[\[6\]](#)

It is important to note that some research suggests high doses of orotic acid alone could induce insulin resistance in rats.[\[10\]](#) Therefore, the effects of the **L-Carnitine orotate** complex are likely due to the synergistic action of its components. Further research is warranted to fully elucidate the mechanisms of action and to establish the long-term safety and efficacy of **L-Carnitine orotate** in larger patient populations. The administration of orotic acid has also been shown to protect pancreatic  $\beta$ -cells and maintain their function in a diabetic mouse model.[\[12\]](#) L-carnitine supplementation, in general, has been associated with improved glycemic control and insulin sensitivity.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-dmj.org [e-dmj.org]
- 5. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]

- 9. The study of orotic acid in human disease models [cds-bsx.com]
- 10. researchgate.net [researchgate.net]
- 11. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orotic acid protects pancreatic  $\beta$  cell by p53 inactivation in diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. legerepharm.com [legerepharm.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary research on L-Carnitine orotate and insulin resistance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110516#preliminary-research-on-l-carnitine-orotate-and-insulin-resistance\]](https://www.benchchem.com/product/b110516#preliminary-research-on-l-carnitine-orotate-and-insulin-resistance)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)